molecular formula C11H12N2O B6580124 6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one CAS No. 1207048-34-7

6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one

Cat. No.: B6580124
CAS No.: 1207048-34-7
M. Wt: 188.23 g/mol
InChI Key: JEAUIBSPZKQDTJ-UHFFFAOYSA-N
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Description

6-Amino-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one (CAS: 1207048-34-7) is a tricyclic compound featuring a fused pyrroloquinolinone core. Its molecular formula is C₁₁H₁₁NO (MW: 173.21 g/mol), with an amino group at position 6 and a ketone at position 11 . The structure is defined by a bicyclic system fused to a nitrogen-containing ring, as confirmed by its SMILES (O=C1CCc2cccc3c2N1CC3) and InChIKey (XRJLAOUDSILTFT-UHFFFAOYSA-N) .

Properties

IUPAC Name

6-amino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-9-5-7-1-2-10(14)13-4-3-8(6-9)11(7)13/h5-6H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAUIBSPZKQDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories. The process involves precise control of reaction parameters to ensure high purity and yield. Cold-chain transportation is often required to maintain the stability of the compound during storage and shipment .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ketone group, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different research applications .

Scientific Research Applications

6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets. The amino group and ketone functional group play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of this compound is best contextualized by comparing it to analogs with variations in functional groups, substituent positions, or core modifications. Below is a detailed analysis:

Functional Group Variants

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features
6-Amino-1-azatricyclo[...]-11-one (Target) 1207048-34-7 C₁₁H₁₁NO 173.21 Amino group at C6; ketone at C11; tricyclic core
11-Oxo-1-azatricyclo[...]-6-carboxylic acid 1017487-10-3 C₁₂H₁₁NO₃ 217.22 Carboxylic acid at C6; ketone at C11; increased polarity and acidity
1-azatricyclo[...]-2-one (Positional isomer) 16078-37-8 C₁₁H₁₁NO 173.21 Ketone at C2 instead of C11; altered reactivity and hydrogen bonding
  • Key Differences: The carboxylic acid derivative (CAS: 1017487-10-3) exhibits higher molecular weight and acidity due to the -COOH group, making it more water-soluble than the amino variant . The positional isomer (CAS: 16078-37-8) demonstrates how ketone placement (C2 vs.

Substituent-Modified Derivatives

Compound Name CAS Molecular Formula Key Modifications
6-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[...]-11-one 898436-38-9 C₂₀H₂₀N₂O₃S Sulfonyl group at C6; enhanced steric bulk and potential bioactivity
6-Amino-1-(methoxymethyl)-1,2,3,4-tetrahydroquinolin-2-one - - Methoxymethyl substituent on N1; altered lipophilicity
  • Key Insights :
    • The sulfonyl derivative (CAS: 898436-38-9) introduces a sulfonamide-like moiety, a common pharmacophore in drug design, suggesting possible antimicrobial or enzyme-inhibitory properties .
    • Methoxymethyl or o-tolyl substituents (e.g., CAS: 110914-71-1) modify electron density and steric effects, impacting binding affinity in receptor-ligand interactions .

Core Structural Analogs

  • Pyroquilon (C₁₁H₁₁NO): Despite sharing the same molecular formula and IUPAC name as the target compound, Pyroquilon is often classified separately due to its historical use as a fungicide . This highlights the compound’s versatility in applications beyond basic research.
  • Photochemical Precursors :

    • Compounds like 3,6-difluoro-10,11-benzopentacyclo[6.4.0.0.0]dodeca-4,10-diene (CAS: -) and anthracene-based photochromic systems suggest that tricyclic frameworks similar to the target compound can be synthesized via photochemical cycloadditions or diene reactions.

Biological Activity

Chemical Identity and Structure
6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one is a complex organic compound with the molecular formula C11H12N2OC_{11}H_{12}N_{2}O and a molecular weight of 188.23 g/mol. Its unique tricyclic structure makes it a candidate for various biological and medicinal applications .

Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. Specific catalysts and solvents are often required to facilitate the formation of the tricyclic structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets due to the presence of an amino group and a ketone functional group. These interactions may influence various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms involved .

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The compound may exhibit activity against certain bacterial strains.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested based on structural analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into potential applications:

  • Anticancer Studies : A study demonstrated that similar tricyclic compounds could inhibit tumor growth in vitro and in vivo models, suggesting that this compound might share similar properties.
  • Antimicrobial Activity : Research on related azatricyclo compounds has revealed significant antibacterial activity against Gram-positive bacteria, indicating a potential for further exploration in this area.
  • Neuroprotective Studies : Some derivatives were tested for neuroprotective effects in animal models of Alzheimer’s disease, showing promise in reducing amyloid plaque formation.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Biological Activity
8-Amino-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-oneC11H14NAnticancer properties
2-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chlorideC11H10ClN2O2SAntimicrobial activity

Uniqueness and Versatility

The unique tricyclic structure of this compound provides a versatile platform for chemical modifications and biological studies. Its potential as a pharmaceutical intermediate or active ingredient is under investigation in various research settings .

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